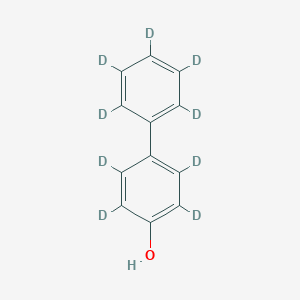

4-Hydroxydiphenyl-D9

Description

Fundamental Principles of Isotopic Labeling and Deuterium (B1214612) Chemistry

Isotopic labeling is a technique used to track the journey of molecules through a reaction or a biological system. creative-proteomics.comontosight.ainumberanalytics.com It involves replacing one or more atoms in a molecule with an isotope of the same element. creative-proteomics.com Isotopes are variants of a particular chemical element that differ in neutron number. While they share similar chemical properties, their difference in mass allows them to be distinguished by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.aifiveable.me

Historical Development and Expanding Role of Deuteration in Scientific Inquiry

The discovery of deuterium in 1931 by American chemist Harold Urey, for which he was awarded the Nobel Prize in Chemistry in 1934, marked a significant milestone in chemistry. wikipedia.orgbritannica.combritannica.com Initially, the focus was on understanding the fundamental properties of this "heavy hydrogen." Urey and his colleagues were able to produce heavy water (D₂O) through the electrolysis of ordinary water. acs.org

The applications of deuterium expanded significantly over time. wikipedia.org In the mid-20th century, large-scale production of D₂O became necessary for its use as a moderator in nuclear reactors. researchgate.net In the realm of organic chemistry and biomedical research, scientists began to utilize deuterated compounds as internal standards for analytical measurements and as tracers to elucidate metabolic pathways. assumption.edusimsonpharma.com The first patents for deuterated molecules were granted in the 1970s, and since then, their application in drug discovery and development has grown substantially. wikipedia.org

Overview of Research Utility of Deuterated Compounds in Biomedical Sciences

Deuterated compounds have become indispensable tools in the biomedical sciences, offering insights into various biological processes. Their applications are diverse and continue to expand:

Metabolic Studies: By labeling molecules with deuterium, researchers can trace their absorption, distribution, metabolism, and excretion (ADME) within an organism. ontosight.aisimsonpharma.commusechem.com This is crucial for understanding how the body processes drugs and other substances.

Pharmacokinetic Research: Deuterated compounds are widely used in pharmacokinetic studies to improve the understanding of a drug's behavior in the body. simsonpharma.com This can lead to the development of drugs with improved properties, such as a longer half-life. wikipedia.org

Drug Development: The "deuteration" of existing drugs can sometimes lead to improved metabolic stability and a better safety profile. wiseguyreports.comunibestpharm.com This strategy involves replacing specific hydrogen atoms with deuterium to slow down metabolic processes at those sites. musechem.com

Internal Standards in Mass Spectrometry: Deuterated compounds, such as 4-Hydroxydiphenyl-D9, are frequently used as internal standards in mass spectrometry-based quantitative analysis. nih.govchiron.no Since a deuterated standard behaves almost identically to its non-deuterated counterpart during sample preparation and analysis but can be distinguished by its higher mass, it allows for highly accurate quantification of the target analyte.

Properties and Applications of this compound

This compound is a deuterated form of 4-hydroxydiphenyl. It is a valuable tool in analytical chemistry, particularly in mass spectrometry.

| Property | Value |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenol |

| Molecular Formula | C₁₂HD₉O |

| Molecular Weight | 179.26 g/mol nih.gov |

| CAS Number | 126840-28-6 nih.govlgcstandards.com |

This table is interactive. Click on the headers to sort the data.

The primary application of this compound is as an internal standard for the quantification of 4-hydroxydiphenyl and related compounds in various samples, including biological matrices. Its use improves the accuracy and reliability of analytical methods by compensating for variations during the analytical process.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVFYQXJAXKLAK-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Hydroxydiphenyl D9

Deuterium (B1214612) Incorporation Mechanisms and Stereochemical Considerations

The precise placement of deuterium atoms onto a molecular scaffold is governed by fundamental principles of physical organic chemistry, including kinetic isotope effects and stereochemical control.

Kinetic Isotope Effects Governing Carbon-Deuterium Bond Formation

The kinetic isotope effect (KIE) is a key phenomenon in the synthesis of deuterated compounds. It arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. youtube.com Consequently, reactions where C-H bond cleavage is the rate-determining step will proceed slower when hydrogen is replaced by deuterium. chem-station.comyoutube.com

In the context of electrophilic aromatic substitution (EAS), a common pathway for modifying aromatic rings, the KIE can provide insight into the reaction mechanism. acs.org For many EAS reactions, such as nitration or halogenation, the initial attack of the electrophile on the aromatic ring to form an arenium ion intermediate is the slow, rate-determining step. The subsequent loss of a proton (or deuteron) is fast. In these cases, since the C-H/C-D bond is not broken in the rate-determining step, a negligible KIE is typically observed. youtube.comacs.org

However, if the initial electrophilic addition is rapid and reversible, the subsequent proton/deuteron removal can become the rate-determining step. Under these conditions, a substantial primary KIE is observed. acs.org For example, the iodination of phenol (B47542) has been reported to exhibit a significant KIE, indicating that the deprotonation step is kinetically significant. acs.org Understanding these effects is critical for designing efficient deuteration strategies, as reaction conditions can be tuned to either favor or bypass steps where a large KIE might hinder the desired deuterium incorporation.

| Reaction Type | Typical Rate-Determining Step | Observed KIE (kH/kD) | Mechanistic Implication |

| Aromatic Nitration | Electrophile addition | ~1 | C-H bond cleavage is not rate-limiting. youtube.com |

| Aromatic Sulfonation | Varies with conditions | >1 | C-H bond cleavage can be partially rate-limiting. |

| Phenol Iodination | Proton/Deuteron removal | Up to 6.3 | C-H bond cleavage is rate-limiting. acs.org |

| Arene Oxide Formation | Oxygen addition to arene | ~1 | C-H bonds are not broken during oxidation. nih.gov |

Control of Stereochemistry in Deuterium Labeling

While the aromatic rings of 4-Hydroxydiphenyl are planar, stereochemical control becomes relevant when deuterium labeling is performed on molecules with existing chiral centers or when creating new ones. The stereochemical outcome of a deuteration reaction is determined by the mechanism of the transformation.

For instance, in palladium-catalyzed reactions like the Heck reaction, deuterium labeling studies have been instrumental in elucidating reaction stereochemistry. acs.org Such studies have confirmed that processes like migratory insertion and beta-hydride elimination often proceed with a specific syn stereochemistry. acs.orgacs.org By strategically placing deuterium atoms, the movement and final position of substituents can be tracked, confirming the stereochemical pathway of the catalytic cycle. acs.orgresearchgate.net Similarly, in Wacker-type oxidative cyclizations, deuterium labeling has been used to distinguish between syn and anti oxypalladation pathways, which can be influenced by reaction additives like chloride ions. acs.org This level of mechanistic understanding allows for the rational design of synthetic routes to produce specific stereoisomers of deuterated compounds.

Chemical Synthesis of Deuterated Phenyl-Containing Compounds

The direct replacement of hydrogen with deuterium on a pre-formed aromatic skeleton is often the most efficient method for preparing labeled compounds.

Direct Hydrogen-Deuterium Exchange Protocols

Direct hydrogen-deuterium (H-D) exchange involves the reaction of a substrate with a deuterium source, where hydrogen atoms are swapped for deuterium atoms. wikipedia.org This approach is highly desirable as it can be performed late in a synthetic sequence, avoiding the need to build the molecule from deuterated starting materials. princeton.edu

Metal-catalyzed H-D exchange is a powerful and widely used method for deuterating aromatic compounds. wikipedia.org Transition metals such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) are effective catalysts for this transformation. nih.govresearchgate.net The typical deuterium source is deuterium oxide (D₂O), which is inexpensive and readily available. mdpi.com

The general mechanism involves the activation of the C-H bond by the metal catalyst. For aromatic compounds, the reaction is often performed at elevated temperatures to achieve high levels of deuterium incorporation. mdpi.com The choice of catalyst can influence the selectivity and efficiency of the exchange. For example, palladium on carbon (Pd/C) is a highly efficient catalyst for H-D exchange reactions and can be activated by reagents like NaBD₄. nih.govmdpi.com In some cases, mixtures of catalysts, such as Pd/C and Pt/C, can exhibit a synergistic effect, leading to even higher deuterium incorporation. nih.gov

Acid or base catalysis can also facilitate H-D exchange, particularly for aromatic rings activated by electron-donating groups like the hydroxyl group in phenols. acs.org In acidic D₂O, resorcinol (B1680541) undergoes rapid H-D exchange at the positions activated by the hydroxyl groups, proceeding through a standard electrophilic aromatic substitution mechanism. acs.org

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

| Pd/C, RhCl₃, Pt/C | D₂O | Aromatic & Heterocyclic Compounds | Can be activated by NaBD₄; catalyst mixtures show synergy. nih.gov |

| Ru Nanoparticles | D₂O | Anilines, Phenols, Heterocycles | Allows high deuterium incorporation under mild conditions. researchgate.net |

| Acid (e.g., DCl) | D₂O | Activated Aromatics (e.g., Phenols) | Follows electrophilic aromatic substitution mechanism. acs.org |

Visible-light photoredox catalysis has emerged as a mild and efficient method for various chemical transformations, including deuteration. nih.gov This technique uses a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process to generate radical intermediates. princeton.edunih.gov

While many initial applications focused on the deuteration of C(sp³)–H bonds adjacent to heteroatoms, the underlying principles can be extended to aromatic systems. researchgate.netnih.gov The general strategy involves the generation of a radical species from the substrate, which is then trapped by a deuterium atom donor. nih.gov A key advantage of this method is the use of D₂O as the ultimate deuterium source, often mediated by a thiol co-catalyst that acts as a deuterium shuttle. princeton.edu This approach avoids harsh reaction conditions and offers high functional group tolerance, making it a valuable tool for the late-stage deuteration of complex molecules. princeton.edursc.org

Synthesis from Deuterated Precursors and Building Blocks

A robust and highly specific method for synthesizing 4-Hydroxydiphenyl-D9 involves the use of pre-deuterated starting materials. This "bottom-up" approach ensures that deuterium is incorporated at specific, predetermined positions with high isotopic purity. A prominent strategy for constructing the biphenyl (B1667301) core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Deuterium oxide (D₂O), or heavy water, is the most common and cost-effective deuterium source for the direct deuteration of aromatic compounds through hydrogen-deuterium (H-D) exchange. nih.gov This process can be applied to the non-labeled 4-hydroxydiphenyl to introduce deuterium atoms onto the aromatic rings. The exchange is typically facilitated by a catalyst and often requires elevated temperatures or other energy sources to proceed efficiently.

The ortho and para positions of phenols are activated towards electrophilic substitution, making them susceptible to H-D exchange under acidic or catalytic conditions. researchgate.netresearchgate.net For 4-hydroxydiphenyl, the protons on both aromatic rings can be exchanged.

Several catalytic systems have been developed to promote this exchange:

Heterogeneous Metal Catalysts: Platinum on carbon (Pt/C) and other noble metal catalysts are effective for H-D exchange on phenols using D₂O. researchgate.net More recently, nanostructured iron catalysts derived from cellulose (B213188) and iron salts have been shown to be highly effective and scalable for the deuteration of phenols, anilines, and other heterocycles using D₂O as the deuterium source. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the H-D exchange reaction. For instance, the deuteration of 4-aminophenol (B1666318), a precursor to 4-iodophenol (B32979), has been achieved using D₂O and concentrated HCl under microwave heating at 180°C. researchgate.net This method can achieve high levels of deuterium incorporation in a much shorter time compared to conventional heating.

The general reaction for the direct deuteration of 4-hydroxydiphenyl is as follows: C₁₂H₁₀O + 9 D₂O ⇌ C₁₂HD₉O + 9 HDO

The efficiency of the exchange depends on factors such as the catalyst, temperature, pressure, and reaction time. To achieve a high isotopic enrichment (approaching D9), multiple exchange cycles with fresh D₂O may be necessary.

The Suzuki-Miyaura coupling reaction provides a versatile method for creating the C-C bond between the two phenyl rings of 4-hydroxydiphenyl. To synthesize this compound, this reaction can be performed using a combination of deuterated and non-deuterated precursors. For complete deuteration of both rings, both coupling partners must be fully deuterated. A plausible synthetic route involves the coupling of a deuterated phenylboronic acid with a deuterated 4-iodophenol.

Step 1: Synthesis of Phenyl-d5-boronic acid This key building block can be synthesized from deuterated benzene (B151609) (Benzene-d6). The process involves the bromination of Benzene-d6 to yield Bromobenzene-d5, followed by conversion to the boronic acid. guidechem.com

Bromination: Benzene-d6 is treated with sodium bromate (B103136) and concentrated sulfuric acid to produce Bromobenzene-d5. guidechem.com

Boronation: The resulting Bromobenzene-d5 is reacted with a boronic ester (e.g., pinacol (B44631) borane) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium acetate. Subsequent hydrolysis yields Phenyl-d5-boronic acid. guidechem.comclearsynthdeutero.com

Step 2: Synthesis of 4-Iodophenol-d4 A deuterated version of 4-iodophenol can be prepared starting from the deuteration of a suitable precursor like 4-aminophenol.

Deuteration: 4-Aminophenol is subjected to H-D exchange using D₂O and an acid catalyst (e.g., HCl) under microwave irradiation to produce 4-Aminophenol-d6. researchgate.net

Diazotization and Iodination: The deuterated 4-aminophenol is then converted to the corresponding diazonium salt, which is subsequently treated with potassium iodide to yield 4-Iodophenol-d4 (with the hydroxyl and amine protons also exchanged, which revert upon workup). wikipedia.orgorgsyn.org

Step 3: Suzuki-Miyaura Coupling The final step is the palladium-catalyzed cross-coupling of Phenyl-d5-boronic acid and 4-Iodophenol-d4 to yield the target molecule, this compound.

Below is a table summarizing this synthetic pathway.

| Step | Reactant 1 | Reactant 2 | Key Reagents | Product |

|---|---|---|---|---|

| 1a | Benzene-d6 | NaBrO₃ | H₂SO₄ | Bromobenzene-d5 |

| 1b | Bromobenzene-d5 | Pinacol borane | Pd(dppf)Cl₂, KOAc | Phenyl-d5-boronic acid |

| 2a | 4-Aminophenol | D₂O | HCl, Microwave | 4-Aminophenol-d6 |

| 2b | 4-Aminophenol-d6 | NaNO₂ / H₂SO₄ | KI | 4-Iodophenol-d4 |

| 3 | Phenyl-d5-boronic acid | 4-Iodophenol-d4 | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | This compound |

Advanced Deuteration Techniques for Complex Aromatic Structures

Beyond standard batch reactions, advanced methodologies have been developed to improve the efficiency, selectivity, and scalability of deuterating complex aromatic compounds.

Flow Chemistry: Continuous-flow reactors offer significant advantages over traditional batch processing for deuteration reactions. researchgate.net By pumping the substrate solution and the deuterium source (like D₂O) through a heated reactor containing a packed catalyst bed, reaction times can be drastically reduced, and throughput can be significantly increased. thalesnano.comthalesnano.com This technology allows for better control over reaction parameters such as temperature and pressure, leading to higher efficiency and reproducibility. Flow systems also facilitate easier workup and catalyst recycling, addressing key challenges in scaling up production. thalesnano.com

Advanced Catalytic Systems: The development of novel catalysts is a cornerstone of modern deuteration chemistry.

Nanostructured Iron Catalysts: Heterogeneous iron catalysts have emerged as a cost-effective and environmentally benign alternative to precious metal catalysts. Nanostructured iron catalysts prepared from iron salts and cellulose have demonstrated high efficacy in deuterating a wide range of arenes and heteroarenes, including phenols, on a kilogram scale. nih.gov

Fe-P Pair-Site Catalysts: Atomically dispersed Fe-P pair-site catalysts have shown exceptional activity and regioselectivity in the deuteration of arenes using D₂O. These catalysts are believed to play a key role in activating both the D₂O and the substrate, enabling efficient H-D exchange under relatively mild conditions. acs.org

These advanced methods are particularly valuable for the late-stage deuteration of complex molecules and for the industrial production of deuterated compounds.

| Technique | Key Features | Advantages | Typical Deuterium Source |

|---|---|---|---|

| Batch H-D Exchange | Reaction in a sealed vessel with catalyst | Simple setup, suitable for small scale | D₂O, D₂ gas |

| Flow Chemistry | Continuous pumping through a catalyst-packed reactor | High throughput, scalability, precise control, enhanced safety | D₂O, D₂ gas (generated in-situ) |

| Advanced Catalysis (e.g., Fe-based) | Use of novel, highly active catalysts | Cost-effective, high selectivity, scalable, environmentally benign | D₂O |

Biocatalytic and Enzymatic Approaches for Site-Selective Deuteration

Biocatalysis offers an attractive strategy for the highly selective incorporation of deuterium into organic molecules under mild, environmentally friendly conditions. nih.gov While direct enzymatic deuteration of 4-hydroxydiphenyl has not been extensively reported, studies on related aromatic compounds, particularly amino acids, demonstrate the potential of this approach.

Pyridoxal 5'-phosphate (PLP)-dependent enzymes are particularly adept at catalyzing H-D exchange at the α-carbon of amino acids. nih.gov These enzymes stabilize carbanionic intermediates, facilitating the reversible exchange of protons with deuterons from D₂O.

Mannich Cyclase (LolT): This PLP-dependent enzyme has been shown to be capable of deuterating a diverse range of L-amino acids, including the aromatic amino acid L-phenylalanine, with complete deuteration at the α-position achieved within minutes. nih.gov

α-Oxoamine Synthase (SxtA AONS): This enzyme can produce a variety of α-deuterated amino acids and their esters with high site- and stereoselectivity, using D₂O as the deuterium source. acs.org

Dual-Enzyme Systems: A dual-protein catalysis system involving DsaD and DsaE has been used for the site-selective deuteration of both the α- and β-positions of amino acids. For L-tyrosine, a close structural analog to 4-hydroxydiphenyl, high Cα deuteration (99%) was achieved, although Cβ deuteration was less efficient. wisc.edu

These examples highlight the power of enzymes to perform highly specific deuteration on molecules with aromatic rings. The development of new or engineered enzymes could potentially lead to biocatalysts capable of directly and selectively deuterating the aromatic rings of phenolic compounds like 4-hydroxydiphenyl.

| Enzyme Type | Example Enzyme | Substrate Class | Deuteration Site |

|---|---|---|---|

| PLP-dependent Mannich Cyclase | LolT | L-Amino Acids (incl. aromatic) | α-carbon |

| PLP-dependent α-Oxoamine Synthase | SxtA AONS | Amino Acids & Esters | α-carbon |

| PLP-dependent Dual-Enzyme System | DsaD/DsaE | L-Amino Acids (incl. aromatic) | α- and β-carbons |

| ThDP-dependent Enzyme | - | Aldehydes | Aldehyde C-H |

Scale-Up and Process Optimization for Deuterated Aromatic Compound Production

The transition from laboratory-scale synthesis to industrial production of deuterated compounds like this compound presents significant challenges. The need for reliable, robust, and scalable methodologies is paramount, particularly in the pharmaceutical industry where deuterated compounds are increasingly used as active pharmaceutical ingredients (APIs). nih.govnih.gov

Key Challenges in Scale-Up:

Cost and Availability of Deuterium: D₂O and D₂ gas are expensive, necessitating processes with high deuterium incorporation efficiency and opportunities for recycling.

Reaction Conditions: Many deuteration methods require high pressures or temperatures, which can be challenging and costly to implement on a large scale.

Catalyst Performance and Cost: The cost, activity, and stability of catalysts are critical factors. For industrial applications, heterogeneous catalysts that can be easily separated and reused are highly preferred.

Strategies for Scale-Up and Optimization:

Heterogeneous Catalysis: The use of robust, recyclable heterogeneous catalysts is a key strategy. The nanostructured iron catalyst system is a prime example, having been successfully used for kilogram-scale deuteration reactions with catalyst recycling. nih.gov

Continuous Flow Manufacturing: As discussed previously, flow chemistry is a powerful tool for scaling up deuteration processes. Systems like the H-Genie® can generate D₂ gas on-demand from D₂O, feeding it directly into a flow reactor, which enhances safety and allows for production on a kg/day scale. thalesnano.com

Process Parameter Optimization: For any given process, careful optimization of reaction parameters is crucial. In catalytic H-D exchange systems, factors such as temperature, gas pressure, catalyst loading, and the gas-to-liquid flow ratio must be fine-tuned to maximize the deuteration efficiency while minimizing costs and reaction time. mdpi.com For example, in the Liquid Phase Catalytic Exchange (LPCE) process, the gas-to-liquid flow rate ratio was found to have the greatest impact on dedeuterization efficiency. mdpi.com This systematic optimization is essential for developing economically viable industrial processes.

The development of scalable deuteration methods is crucial for meeting the growing demand for isotopically labeled compounds in research and industry, enabling their broader application in fields from materials science to drug development. nih.gov

Mechanistic Elucidation of Biological and Chemical Processes Using 4 Hydroxydiphenyl D9

Application of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reaction Pathway Delineation

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The replacement of hydrogen with deuterium can significantly alter reaction rates, and the magnitude of this change provides crucial information about the rate-determining step and the nature of the transition state. libretexts.org

Primary and Secondary Isotope Effects in Reaction Rate Analysis

Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. nih.gov For a C-H bond, the corresponding C-D bond is stronger due to its lower zero-point vibrational energy. libretexts.org Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate. The ratio of the rate constants (kH/kD) for a primary KIE is typically greater than 1, often in the range of 2-7. libretexts.org In the context of 4-Hydroxydiphenyl-D9, a primary KIE would be expected in reactions where a C-D bond on the aromatic ring is cleaved during the rate-limiting step, such as in certain oxidation or substitution reactions.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org Secondary KIEs are further classified based on the position of the isotope relative to the reaction center. For instance, α-secondary KIEs involve substitution at the atom undergoing a change in hybridization, while β-secondary KIEs involve substitution on an adjacent atom. By using this compound, researchers can probe subtle changes in the transition state structure even when the deuterated bonds are not directly broken.

Isotope Effects on Enzyme-Catalyzed Reactions

Enzyme-catalyzed reactions are particularly amenable to study using KIEs. The intricate mechanisms of enzymatic transformations can be dissected by observing how isotopic substitution affects the reaction kinetics. For example, if the hydroxylation of 4-hydroxydiphenyl is catalyzed by a cytochrome P450 enzyme, using this compound could help determine if the C-H bond activation is the rate-limiting step. A significant primary KIE would support a mechanism where the cleavage of the C-D bond is the slowest step in the catalytic cycle. Furthermore, solvent isotope effects can be studied by performing the reaction in D₂O instead of H₂O, which can provide information about the role of proton transfer in the catalytic mechanism. libretexts.org

Tracing Metabolic Transformations of this compound in Biological Systems

Stable isotope tracing is a powerful technique to follow the metabolic fate of a molecule within a biological system. bitesizebio.comspringernature.com By introducing a labeled compound and analyzing its downstream metabolites, one can map out metabolic pathways and understand the flow of atoms through these networks. bitesizebio.com this compound is an excellent tracer for studying the biotransformation of 4-hydroxydiphenyl.

When this compound is introduced into a biological system, such as cell culture or an animal model, its metabolic products will retain the deuterium label, allowing for their unambiguous identification by mass spectrometry or NMR spectroscopy. This enables researchers to track the conversion of 4-hydroxydiphenyl into various metabolites, such as glucuronides, sulfates, or further hydroxylated products. The pattern of deuterium retention or loss in the metabolites can provide detailed information about the specific enzymatic reactions involved.

Probing Intramolecular Rearrangements and Hydrogen Transfer Events

Intramolecular rearrangements and hydrogen transfer reactions are fundamental processes in organic chemistry. The use of deuterated compounds like this compound can help to elucidate the mechanisms of these transformations. For instance, in a reaction involving a suspected hydrogen shift, labeling the molecule with deuterium allows for the tracking of the hydrogen atom's movement. If a deuterium atom is found in a different position in the product molecule, it provides direct evidence for the rearrangement. The study of such rearrangements is critical in understanding reaction mechanisms and designing synthetic pathways. core.ac.uk

Investigating Structure-Activity Relationships Through Deuterium Substitution

The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, which in turn can affect its biological activity. This phenomenon can be exploited to investigate structure-activity relationships (SAR). nih.gov While the electronic properties of a C-D bond are very similar to a C-H bond, the increased mass and lower zero-point energy of the C-D bond can lead to differences in lipophilicity and metabolic stability.

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Systems

Computational chemistry provides a powerful complement to experimental studies by offering a detailed, atomistic view of molecular systems. mdpi.com Density functional theory (DFT) and other quantum mechanical methods can be used to calculate the vibrational frequencies of molecules, which are essential for predicting kinetic isotope effects. mdpi.com By modeling the reaction pathway for both the deuterated and non-deuterated species, the theoretical KIE can be calculated and compared with experimental results, providing a deeper understanding of the transition state. mdpi.com

Advanced Analytical Characterization and Quantification of 4 Hydroxydiphenyl D9

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the identification and quantification of molecules in complex mixtures. thermofisher.com When coupled with liquid chromatography (LC), LC-MS/MS has become an indispensable tool for bioanalysis, offering high sensitivity and selectivity. researchgate.netresearchgate.net

Quantitative Bioanalysis using 4-Hydroxydiphenyl-D9 as a Stable Isotope Labeled Internal Standard (SIL-IS)

In quantitative bioanalysis, a SIL-IS like this compound is the preferred choice for correcting analytical variability. scispace.comcrimsonpublishers.com The use of SIL-IS is a cornerstone of the isotope dilution mass spectrometry (IDMS) method, which is considered a gold standard for achieving the highest accuracy and precision in quantitative measurements. The fundamental principle is that the SIL-IS, being chemically and physically almost identical to the analyte (the non-deuterated 4-hydroxydiphenyl), will behave similarly during sample preparation, chromatography, and ionization. researchgate.net By adding a known amount of this compound to a sample at the beginning of the analytical process, any variations or losses of the analyte during these steps can be corrected for by measuring the ratio of the analyte's signal to the internal standard's signal. chiron.no

The development and validation of a robust LC-MS/MS method are crucial for accurate quantification. This process involves several key steps:

Chromatographic Separation: An appropriate LC column and mobile phase are selected to achieve good separation of 4-hydroxydiphenyl from other matrix components, which helps to minimize matrix effects. youtube.com A typical setup might involve a C18 reversed-phase column with a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netjapsonline.com

Mass Spectrometry Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for both the analyte and the internal standard is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection minimizes interferences. ijpras.com For 4-hydroxydiphenyl and this compound, specific precursor-to-product ion transitions would be optimized. nih.gov

Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. nih.govijper.org Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. researchgate.netnih.gov

Below is an example of typical parameters that would be assessed during the validation of an LC-MS/MS method for 4-hydroxydiphenyl using this compound as an internal standard.

| Validation Parameter | Typical Acceptance Criteria | Description |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. | Ensures that the method can differentiate the analyte and IS from other components in the sample. nih.gov |

| Linearity (r²) | ≥ 0.99 | The method should produce results that are directly proportional to the concentration of the analyte over a specified range. ijper.orgnih.gov |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). uni-muenchen.de | The closeness of the measured value to the true value. uni-muenchen.de |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ). uni-muenchen.de | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. uni-muenchen.de |

| Recovery | Consistent, precise, and reproducible. | The efficiency of the extraction procedure for the analyte from the biological matrix. |

| Matrix Effect | The ion suppression or enhancement should be consistent and compensated for by the IS. | The effect of co-eluting matrix components on the ionization of the analyte and IS. chromatographyonline.com |

| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). nih.gov | Evaluates the chemical stability of the analyte in the biological matrix under different conditions. |

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis. chromatographyonline.commyadlm.org These effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise results. chromatographyonline.com

The use of a co-eluting SIL-IS like this compound is the most effective strategy to compensate for matrix effects. researchgate.netwaters.com Since this compound has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement at the same retention time. researchgate.net Therefore, the ratio of the analyte peak area to the internal standard peak area remains constant, even if the absolute signal intensity of both compounds fluctuates due to matrix effects. chiron.no This ensures that the quantification remains accurate and reliable. crimsonpublishers.com

However, it is crucial to note that even SIL-IS may not perfectly correct for matrix effects if there is a slight chromatographic separation between the analyte and the internal standard, a phenomenon known as the "isotope effect". researchgate.netwaters.com This can lead to them being affected differently by a narrow region of ion suppression. myadlm.org

A critical consideration when using deuterated internal standards is their isotopic stability. acanthusresearch.com The deuterium (B1214612) atoms in this compound should be located at positions that are not susceptible to exchange with hydrogen atoms from the solvent or matrix. acanthusresearch.com This phenomenon, known as deuterium-hydrogen exchange (H-D exchange), can compromise the integrity of the internal standard and lead to inaccurate quantification. waters.comwikipedia.org

The exchange is more likely to occur with deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or at certain acidic or basic positions on a molecule, especially under harsh pH or temperature conditions. acanthusresearch.comfrontiersin.org For this compound, the deuterium atoms are on the aromatic rings, which are generally stable. However, it is still essential to evaluate the potential for back-exchange during method development. wikipedia.org This can be done by incubating the SIL-IS in blank matrix under various conditions (e.g., different pH values, temperatures, and incubation times) and monitoring for any appearance of the unlabeled analyte or loss of the deuterated signal. waters.com The stability of the label must be ensured under the conditions of sample storage, preparation, and analysis. uni-muenchen.de

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for identifying unknown compounds, such as metabolites. ijpras.comresearchgate.net When studying the metabolism of 4-hydroxydiphenyl, HRMS can be used to identify and profile its metabolites in complex biological matrices. animbiosci.org

By comparing the metabolite profiles of samples from subjects exposed to 4-hydroxydiphenyl with control samples, potential metabolites can be detected. HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure the mass of a molecule with very high accuracy, allowing for the determination of its elemental composition. thermofisher.comijpras.com This information, combined with fragmentation data (MS/MS), can be used to propose the structure of a metabolite. nih.gov

The use of this compound in these studies can aid in confirming the relationship between a potential metabolite and the parent drug.

"Twin Ion" Strategies for De Novo Metabolite Detection

A powerful strategy for identifying novel metabolites involves the administration of a mixture of the unlabeled drug (4-hydroxydiphenyl) and its stable isotope-labeled analog (this compound), often in a 1:1 ratio. In the resulting mass spectra, the drug and its metabolites will appear as characteristic "twin ions" or doublets with a specific mass difference corresponding to the number of deuterium atoms.

For this compound, any metabolite formed will retain the nine deuterium atoms, resulting in a mass difference of approximately 9 Da compared to the corresponding unlabeled metabolite. This unique isotopic signature allows for the rapid and confident detection of drug-related material in a complex chromatogram, distinguishing it from endogenous matrix components. This "twin ion" approach significantly simplifies the process of de novo metabolite discovery.

The table below illustrates the expected mass differences for potential metabolites of 4-hydroxydiphenyl when using a "twin ion" strategy with this compound.

| Metabolic Transformation | Change in Mass | Expected Mass Difference between Labeled and Unlabeled Metabolite (Da) |

| Hydroxylation | +16 | ~9 |

| Glucuronidation | +176 | ~9 |

| Sulfation | +80 | ~9 |

| Methylation | +14 | ~9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and the determination of isotopic enrichment of deuterated compounds like this compound. rsc.orgrsc.org A combination of ¹H, ¹³C, and ²H NMR experiments provides a comprehensive analysis of the molecule. nih.gov

¹H NMR (Proton NMR): In a highly deuterated compound such as this compound, the ¹H NMR spectrum is expected to show significantly diminished signals corresponding to the residual protons. The integration of these residual signals against a known internal standard allows for the calculation of the degree of deuteration. For instance, comparing the integral of the aromatic protons in this compound to the integral of a known standard can provide a quantitative measure of the isotopic purity. nih.gov

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of this compound will exhibit characteristic shifts for the twelve carbon atoms in the biphenyl (B1667301) structure. The coupling of carbon atoms to deuterium (C-D) results in multiplets, with the pattern of the multiplet indicating the number of attached deuterium atoms (e.g., a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD₂ group, and a 1:3:6:7:6:3:1 septet for a CD₃ group). blogspot.com This provides direct evidence of the positions of deuterium labeling. The chemical shifts in the ¹³C spectrum are similar to the non-deuterated analog, with minor isotopic shifts. researchgate.net

²H NMR (Deuterium NMR): Deuterium NMR is a powerful technique for directly observing the deuterium nuclei. sigmaaldrich.com It provides information on the specific sites of deuteration and the relative abundance of deuterium at each position. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions in the molecule. sigmaaldrich.com This technique is particularly useful for confirming the positions of the nine deuterium atoms on the aromatic rings of this compound. For highly deuterated compounds, ²H NMR can be more quantitative for determining isotopic enrichment than ¹H NMR due to the weak residual proton signals in the latter. sigmaaldrich.com

| NMR Technique | Information Obtained for this compound |

| ¹H NMR | Quantification of residual protons, calculation of isotopic purity. |

| ¹³C NMR | Confirmation of carbon skeleton, positional information of deuterium atoms through C-D coupling patterns. |

| ²H NMR | Direct observation of deuterium nuclei, confirmation of deuteration sites, and relative isotopic abundance at each site. |

While not directly a characterization of this compound itself, the principles of using deuterated compounds in NMR-based metabolic flux analysis (MFA) are relevant. In MFA, organisms are fed substrates labeled with stable isotopes like deuterium. rsc.orgosti.gov The incorporation of deuterium into various metabolites is then traced using NMR and mass spectrometry. rsc.org Deuterium metabolic imaging (DMI) is an emerging MRI-based technique that allows for the non-invasive mapping of metabolic pathways in vivo by tracking the fate of deuterated substrates like [6,6-²H₂]-glucose. yale.eduresearchgate.netnih.gov This highlights the broader utility of deuterated compounds in understanding complex biological systems.

Chromatographic Separation Sciences (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are fundamental for assessing the purity of this compound and for its application as an internal standard. The introduction of deuterium can have a subtle but measurable impact on the chromatographic behavior of the molecule.

In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts. nih.govbioforumconf.comnih.gov This phenomenon, known as the chromatographic isotope effect, is attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, leading to a smaller molecular volume and potentially reduced lipophilicity. bioforumconf.com For polydeuterated molecules, this effect can be more pronounced. bioforumconf.comreddit.com Therefore, in an HPLC analysis, this compound would be expected to have a slightly shorter retention time than 4-hydroxydiphenyl.

In gas chromatography (GC), the elution order of deuterated and non-deuterated compounds can vary depending on the stationary phase. nih.govresearchgate.net On nonpolar stationary phases, an "inverse isotope effect" is often observed, where the deuterated compound elutes earlier. gcms.cz This is also generally attributed to the shorter C-D bond length, which can reduce the van der Waals interactions with the stationary phase. chromforum.org However, on polar stationary phases, a "normal isotope effect" (later elution of the deuterated compound) can occur. researchgate.net The specific retention behavior of this compound in GC would need to be determined empirically based on the column and conditions used.

| Chromatographic Technique | Expected Impact of Deuteration on this compound |

| Reversed-Phase HPLC | Likely to elute slightly earlier than non-deuterated 4-hydroxydiphenyl. nih.govbioforumconf.comnih.gov |

| Gas Chromatography (Nonpolar column) | Likely to elute slightly earlier than non-deuterated 4-hydroxydiphenyl (inverse isotope effect). nih.govgcms.cz |

| Gas Chromatography (Polar column) | May elute later than non-deuterated 4-hydroxydiphenyl (normal isotope effect). researchgate.net |

Spectroscopic Methods for Deuterium Verification (e.g., Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy can be used to confirm the presence of deuterium in this compound by detecting the characteristic vibrations of carbon-deuterium (C-D) bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. ucla.edu The stretching vibration of a C-D bond occurs at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibration (around 2800-3000 cm⁻¹) due to the heavier mass of deuterium. The presence of strong absorption bands in the C-D stretching region of the IR spectrum of this compound would provide clear evidence of deuteration. universiteitleiden.nlresearchgate.net

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is sensitive to C-D bonds. beilstein-journals.org The C-D stretching vibration also gives rise to a characteristic peak in the Raman spectrum in a region that is typically free from other signals. researchgate.netcdnsciencepub.com This makes Raman spectroscopy a useful tool for verifying deuteration.

Application in Multi-Omics Research (e.g., Deuterium-Labeled Metabolomics, Proteomics)

Deuterated compounds like this compound are primarily used as internal standards in quantitative mass spectrometry-based multi-omics studies.

Deuterium-Labeled Metabolomics: In metabolomics, stable isotope-labeled internal standards are essential for accurate quantification of metabolites in complex biological samples. researchgate.netscispace.com this compound would be added to a sample at a known concentration to serve as an internal standard for the measurement of 4-hydroxydiphenyl. Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, thus correcting for variations in sample preparation and analysis. resolvemass.caclearsynth.com

Deuterium-Labeled Proteomics: Similarly, in quantitative proteomics, deuterium labeling is a common strategy. thermofisher.com While this compound is not directly used to label proteins, the principles are the same. For example, in stable isotope dimethyl labeling, formaldehyde (B43269) and deuterated cyanoborohydride are used to add dimethyl groups to the N-termini and lysine (B10760008) side chains of peptides. The mass difference introduced by the deuterium allows for the relative quantification of proteins from different samples. The use of deuterated internal standards in targeted proteomics for specific peptide quantification also relies on the same principles as in metabolomics.

Neutron Scattering and Related Techniques for Material Characterization

The unique properties of neutrons, particularly their sensitivity to isotopes of the same element, make neutron scattering techniques exceptionally well-suited for the characterization of deuterated compounds such as this compound. The substitution of hydrogen with deuterium dramatically alters the neutron scattering cross-section, significantly reducing the large incoherent scattering from protons and enhancing the coherent scattering signal, which provides detailed information about the structure and dynamics of the material.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the atomic and magnetic structure of crystalline materials. wikipedia.org For a powdered or single-crystal sample of this compound, neutron diffraction can provide precise information on the crystal structure, including the locations of the deuterium atoms, which are often difficult to pinpoint with X-ray diffraction. ill.eu This is crucial for understanding the effects of deuteration on the molecular packing and intermolecular interactions, such as hydrogen/deuterium bonding involving the hydroxyl group.

In studies of related biphenyl systems, neutron diffraction has been instrumental in characterizing structural phase transitions. researchgate.net For this compound, temperature- and pressure-dependent neutron diffraction experiments could reveal subtle changes in the crystal lattice, such as variations in the biphenyl dihedral angle and the arrangement of molecules, which are key to understanding its physical properties.

Inelastic Neutron Scattering (INS)

Inelastic Neutron Scattering (INS) probes the atomic and molecular vibrations within a material. aps.org Unlike optical spectroscopies (infrared and Raman), INS is not governed by selection rules, meaning all vibrational modes are, in principle, observable. osti.gov This makes INS a comprehensive tool for studying the complete vibrational spectrum of this compound.

By analyzing the energy lost or gained by neutrons as they interact with the sample, a phonon density of states can be determined. For this compound, this would provide detailed information on the lattice dynamics, including the librational modes of the phenyl rings and the vibrational modes associated with the C-D and O-D bonds. Such studies on analogous deuterated compounds like dichlorobiphenyl sulfone have successfully elucidated the properties of low-frequency phonons. researchgate.netaps.org Comparing the INS spectra of this compound with its non-deuterated counterpart would allow for precise assignment of vibrational modes involving hydrogen and deuterium.

Quasi-Elastic Neutron Scattering (QENS)

Quasi-elastic neutron scattering (QENS) is an ideal technique for investigating stochastic motions in materials, such as diffusive or reorientational dynamics, that occur on picosecond to nanosecond timescales. uc.eduacs.org For this compound, QENS can be employed to study the rotational dynamics of the phenyl rings around the central C-C bond and the dynamics of the hydroxyl group.

The analysis of the QENS signal provides information on the geometry and timescale of these motions. For instance, it can distinguish between continuous rotation and jump-like reorientations between preferred orientations. Such studies on related systems have provided insights into the dynamics of molecular groups in different phases. acs.orgacs.org In the context of this compound, QENS experiments could quantify the activation energy for phenyl ring rotation and characterize the influence of the crystal environment and intermolecular interactions on these dynamics.

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is used to study structures on a larger length scale, typically from 1 to 100 nanometers. This technique is particularly useful for characterizing self-assembled structures, aggregates, or porous materials. researchgate.net While this compound is a small molecule, SANS could be employed to study its behavior in solution or as part of a larger supramolecular assembly. For example, if this compound were to form micelles or other aggregates in a solvent, SANS, using contrast variation by deuterating the solvent, could determine the size, shape, and aggregation number of these structures. nih.gov Studies on the self-assembly of similar molecules have demonstrated the power of SANS in revealing the morphology of the resulting nanostructures. ill.eumdpi.com

Neutron Reflectometry

Neutron reflectometry is a surface-sensitive technique used to characterize the structure of thin films and interfaces. measurlabs.comblue-scientific.com For this compound, this technique would be applicable if the compound is deposited as a thin film on a substrate. By measuring the reflectivity of a neutron beam from the film's surface, one can obtain a profile of the scattering length density perpendicular to the surface. This profile provides information on the film thickness, roughness of the interfaces, and the density of the film. lmpv.nlmdpi.comlambdaphoto.co.uk Due to the high neutron scattering contrast between deuterated and non-deuterated materials, neutron reflectometry would be particularly powerful for studying layered structures or interdiffusion in systems containing this compound.

Hypothetical Neutron Scattering Data for this compound

The following table presents a set of hypothetical, yet realistic, parameters that could be obtained from a series of neutron scattering experiments on this compound. These values are based on typical results from studies on analogous organic molecular crystals.

| Neutron Scattering Technique | Measured Parameter | Hypothetical Value | Information Derived |

|---|---|---|---|

| Neutron Diffraction (at 298 K) | Lattice Parameters (Monoclinic) | a = 9.5 Å, b = 5.6 Å, c = 15.2 Å, β = 95° | Crystal system and unit cell dimensions. |

| Neutron Diffraction (at 298 K) | Biphenyl Dihedral Angle | 35° | Torsional angle between the two phenyl rings. |

| Inelastic Neutron Scattering (INS) | Phenyl Torsional Mode | ~50 cm⁻¹ (6.2 meV) | Energy of the out-of-plane twisting motion of the phenyl rings. |

| Inelastic Neutron Scattering (INS) | O-D Torsional Mode | ~350 cm⁻¹ (43.4 meV) | Energy of the deuterium torsion in the hydroxyl group. |

| Quasi-Elastic Neutron Scattering (QENS) | Rotational Relaxation Time (Phenyl Rings) | 50 ps at 300 K | Timescale of phenyl ring reorientation. |

| Quasi-Elastic Neutron Scattering (QENS) | Activation Energy for Rotation | 10 kJ/mol | Energy barrier for phenyl ring rotation. |

| Small-Angle Neutron Scattering (SANS) | Radius of Gyration (in D₂O solution) | 15 Å | Size of potential molecular aggregates in solution. |

| Neutron Reflectometry (Thin Film) | Film Thickness | 200 Å ± 2 Å | Precise thickness of a deposited thin film. |

| Neutron Reflectometry (Thin Film) | Scattering Length Density | 6.0 x 10⁻⁶ Å⁻² | Related to the density and composition of the film. |

Pharmacokinetic and Pharmacodynamic Investigations of 4 Hydroxydiphenyl D9

Disposition (Absorption, Distribution, Metabolism, Excretion) of Deuterated Aromatic Xenobiotics

The disposition of a drug in the body encompasses its absorption, distribution, metabolism, and excretion (ADME). Introducing deuterium (B1214612) into a molecule like 4-Hydroxydiphenyl can modify these processes, primarily through the kinetic isotope effect (KIE). acs.orgacs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. informaticsjournals.co.inijeat.org This effect is most pronounced when C-H bond breaking is the rate-determining step in a metabolic reaction. acs.org

Modulated Metabolic Clearance and Half-Life Extension

For many aromatic compounds, metabolism is primarily carried out by cytochrome P450 (CYP) enzymes, which often involves the oxidative cleavage of C-H bonds. bioscientia.deplos.org By replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly slowed. This reduction in metabolic rate leads to decreased systemic clearance of the compound from the body.

A direct consequence of reduced clearance is an extension of the biological half-life (t½), which is the time it takes for the concentration of the compound in the body to be reduced by half. informaticsjournals.co.inijeat.org A longer half-life means the compound remains in the circulation for a more extended period, which can prolong its potential therapeutic effects. bioscientia.de

Bioavailability Enhancements via Reduced First-Pass Metabolism

For orally administered compounds, a significant portion can be metabolized in the gut wall and liver before it ever reaches systemic circulation. This "first-pass metabolism" can substantially reduce the bioavailability of a drug. By slowing down these metabolic processes through deuteration, the extent of first-pass metabolism can be decreased. This allows a greater fraction of the administered dose to reach the bloodstream intact, thereby enhancing its oral bioavailability. informaticsjournals.co.in

Comparative Pharmacokinetics of 4-Hydroxydiphenyl-D9 and its Protio Analog

Direct comparative pharmacokinetic data for this compound versus its protio analog, 4-Hydroxydiphenyl, is not readily found in published literature. However, based on studies of other deuterated compounds, a hypothetical comparison can be constructed to illustrate the expected differences. nih.govnih.gov

A comparative study would typically involve administering equivalent doses of both this compound and 4-Hydroxydiphenyl to parallel groups and measuring their plasma concentrations over time. The key pharmacokinetic parameters of interest would be the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t½).

Based on the kinetic isotope effect, it is anticipated that this compound would exhibit a lower clearance rate, a longer half-life, and a larger AUC compared to its non-deuterated counterpart. nih.gov The Cmax might be lower or higher depending on the relative rates of absorption and elimination. nih.gov

Below is a hypothetical data table illustrating potential comparative pharmacokinetic parameters following oral administration.

| Parameter | 4-Hydroxydiphenyl (Protio Analog) | This compound | Expected Change with Deuteration |

|---|---|---|---|

| Cmax (ng/mL) | 150 | 130 | ↓ (or ↔, ↑) |

| Tmax (hr) | 2.0 | 3.5 | ↑ (Delayed) |

| AUC (ng·hr/mL) | 950 | 1900 | ↑ (Increased Exposure) |

| t½ (hr) | 6.0 | 11.5 | ↑ (Extended Half-Life) |

This table is for illustrative purposes only, representing expected outcomes based on established principles of deuteration pharmacology. Actual values would require experimental determination.

Pharmacokinetic Modeling and Simulation in Deuterated Compound Research

Pharmacokinetic (PK) modeling and simulation are crucial tools in the development of deuterated drugs. plos.orgnih.gov These computational techniques use mathematical models to predict the ADME properties of a drug in the body. In the context of deuterated compounds, PK modeling can help:

Predict the impact of deuteration: By integrating in vitro metabolism data (e.g., from liver microsomes), models can forecast the likely in vivo pharmacokinetic profile of a deuterated compound compared to its protio analog. nih.govjuniperpublishers.com

Understand metabolic switching: Simulation can explore how blocking one metabolic site with deuterium might shift metabolism to other pathways and predict the resulting metabolite profile. plos.org

Optimize clinical trial design: By simulating different dosing scenarios, researchers can identify the most promising dosing regimens to test in clinical studies, potentially making trials more efficient.

The complexity and unpredictability of in vivo effects, such as species differences in metabolism and the interplay between metabolic and systemic clearance, make modeling an invaluable tool for rational drug design in this area. nih.govtandfonline.com

Implications for Dosing Regimens and Therapeutic Efficacy

The altered pharmacokinetic profile of a deuterated compound like this compound has significant implications for its potential therapeutic use. The extended half-life and increased exposure (AUC) often mean that the desired therapeutic concentration in the blood can be maintained for longer. acs.orgijeat.org

This could translate into several clinical advantages:

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration (e.g., once a day instead of multiple times a day), which can improve patient adherence to the treatment regimen. ijeat.orgnih.gov

Lower Doses: Improved bioavailability and reduced clearance could mean that a lower dose is needed to achieve the same therapeutic effect, potentially reducing dose-dependent side effects. bioscientia.de

More Stable Plasma Concentrations: Slower metabolism can lead to lower peaks (Cmax) and higher troughs in plasma concentration, resulting in a more stable drug exposure over the dosing interval. This can lead to a more consistent therapeutic effect and may reduce adverse effects associated with high peak concentrations. bioscientia.de

Pharmacodynamic Effects and Target Engagement Studies with Deuterated Probes

The pharmacodynamic profile of a compound describes the biochemical and physiological effects of the drug on the body. For this compound, understanding its pharmacodynamic effects is intrinsically linked to the biological targets of its non-deuterated counterpart, 4-Hydroxydiphenyl. The deuteration of this molecule to create this compound provides a powerful tool for researchers to investigate these interactions with greater precision. Deuterated compounds are increasingly utilized as probes in target engagement studies to elucidate mechanisms of action, quantify binding affinities, and understand metabolic pathways. wiseguyreports.comisotope.com The heavier isotope does not typically alter the fundamental biological activity of the molecule but can provide a distinct analytical signature. informaticsjournals.co.in

The primary pharmacodynamic effects of 4-Hydroxydiphenyl are associated with its interaction with several key biological targets, including the estrogen receptor, the enzyme tyrosinase, and enoyl-acyl carrier protein (ACP) reductase. The use of this compound as a probe allows for more detailed investigation of these interactions through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Estrogen Receptor Binding

4-Hydroxydiphenyl is recognized as a xenoestrogen, a foreign chemical that can mimic the effects of estrogen by binding to estrogen receptors (ERs). This interaction has been a significant area of study, particularly concerning its potential endocrine-disrupting effects. Studies have demonstrated that 4-Hydroxydiphenyl binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a noted selectivity for ERα. nih.gov

In target engagement studies, this compound can be employed as a stable, isotopically labeled ligand. In competitive binding assays, the deuterated compound can compete with a native ligand (like estradiol) for binding to the estrogen receptor. The displacement of the native ligand can be quantified, allowing for the determination of the binding affinity of 4-Hydroxydiphenyl. The use of a deuterated probe is particularly advantageous in mass spectrometry-based assays, where its distinct mass allows for clear differentiation from the non-labeled ligand. nih.gov

Table 1: Estrogen Receptor Binding Affinity of Related Compounds

| Compound | Receptor Subtype | Relative Binding Affinity (RBA%) | Assay Type |

|---|---|---|---|

| 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones | ERα | Low | Competitive Binding Assay |

| 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones | ERβ | Low | Competitive Binding Assay |

| (4R,5S)/(4S,5R)-4,5-Bis(4-hydroxyphenyl)-2-imidazolines | ER | < 0.1% | Competition experiment with [3H]-estradiol |

This table presents binding affinity data for compounds structurally related to 4-Hydroxydiphenyl, illustrating the type of data that can be obtained through target engagement studies. Data for this compound itself is not currently available in public literature.

Inhibition of Tyrosinase

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. The inhibition of this enzyme is a target for agents used in the treatment of hyperpigmentation disorders. Phenolic compounds are known to be effective tyrosinase inhibitors, often acting as competitive inhibitors by chelating the copper ions in the enzyme's active site. mdpi.comtandfonline.com

The potential of 4-Hydroxydiphenyl as a tyrosinase inhibitor has been investigated. In such studies, a deuterated probe like this compound could be used to explore the kinetics and mechanism of inhibition in detail. For instance, kinetic studies using the deuterated compound could help to confirm the competitive nature of the inhibition and provide precise values for the inhibition constant (Ki).

Table 2: Tyrosinase Inhibitory Activity of Related Phenolic Compounds

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| 2n (2-arylchromone-4-thione derivative) | 1.12 ± 0.04 | Competitive |

| Baicalein | 110 | Mixed-type |

| 7,8,4´-trihydroxyflavone | 10.31 ± 0.41 | Noncompetitive |

This table shows the inhibitory concentrations and mechanisms for various phenolic compounds against tyrosinase, indicating the type of pharmacodynamic data that can be generated.

Interaction with Enoyl-Acyl Carrier Protein (ACP) Reductase

Hydroxydiphenyl ethers have been identified as inhibitors of enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in the fatty acid synthesis pathway of many bacteria and parasites. tandfonline.comnih.gov This makes it an attractive target for the development of new antimicrobial agents. The well-known antimicrobial agent triclosan (B1682465) is a prominent example of a hydroxydiphenyl ether that targets this enzyme. psu.edutandfonline.com

Studies on the interaction energies between various hydroxydiphenyl ethers and enoyl-ACP reductase from different organisms have been conducted to aid in the design of more effective inhibitors. tandfonline.comnih.gov The use of this compound as a probe in biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), could provide valuable data on the binding affinity and thermodynamics of its interaction with enoyl-ACP reductase. The deuterated label would be particularly useful in NMR-based structural studies to map the binding site and understand the conformational changes in the enzyme upon ligand binding.

**Table 3: Binding Constants for Ligands of Enoyl-ACP Reductase from *P. falciparum***

| Ligand | Binding Constant (K_a, M⁻¹) | Method |

|---|---|---|

| Crotonoyl-CoA | 1.6 x 10⁴ | Surface Plasmon Resonance (SPR) |

| NADH | 1.9 x 10⁴ | Surface Plasmon Resonance (SPR) |

| Triclosan | 1.08 x 10⁵ | Surface Plasmon Resonance (SPR) |

This table provides binding affinity data for known ligands of enoyl-ACP reductase, demonstrating the quantitative analysis possible in target engagement studies. nih.gov

Toxicological Implications and Safety Assessment of 4 Hydroxydiphenyl D9

Assessment of Metabolism-Mediated Toxicity and Detoxification Pathways

A key advantage of deuteration is its potential to minimize the production of reactive or toxic metabolites. researchgate.netgoogle.com For many compounds, toxicity is not caused by the parent drug but by the metabolites formed during biotransformation. google.comdovepress.com By slowing down the metabolic process at specific sites, deuteration can redirect the metabolic pathway towards less toxic routes, a phenomenon known as "metabolic shunting". researchgate.netnih.gov

In the context of 4-Hydroxydiphenyl, its primary metabolite is 4-hydroxybiphenyl, which can undergo further oxidation to form potentially reactive quinone-type species. While specific studies on the metabolism of 4-Hydroxydiphenyl-D9 are limited, the principles of deuteration suggest a potential reduction in the formation of such undesirable metabolites. The increased stability of the C-D bonds in the deuterated rings would likely hinder the enzymatic oxidation steps necessary for the formation of these reactive species. google.com This could translate to a more favorable safety profile compared to its non-deuterated counterpart.

Table 1: Potential Metabolic Fate of 4-Hydroxydiphenyl vs. This compound

| Compound | Primary Metabolic Pathway | Potential for Reactive Metabolite Formation |

|---|---|---|

| 4-Hydroxydiphenyl | Oxidation of the phenyl rings | Higher potential for formation of quinone-type reactive intermediates. |

| This compound | Slower oxidation of the deuterated phenyl rings | Lower potential due to the kinetic isotope effect slowing down the formation of reactive intermediates. google.comjuniperpublishers.com |

The alteration of metabolic pathways can also lead to changes in organ-specific toxicity. The liver is the primary site of drug metabolism, and the formation of reactive metabolites in this organ can lead to hepatotoxicity. askthescientists.compurdueglobal.edu By reducing the rate of formation of such metabolites, deuteration could potentially lower the risk of liver injury.

Furthermore, the distribution of a drug and its metabolites throughout the body can influence which organs are most affected. Studies on other deuterated compounds have shown altered tissue distribution compared to their non-deuterated analogs. For instance, a study on deuterated methadone (d9-methadone) revealed different exposure levels in various organs compared to methadone. nih.gov While the exposure of the lungs and liver was greater for d9-methadone, the exposure of the heart, kidneys, and spleen was lower. nih.gov This suggests that this compound could exhibit a different organ toxicity profile than 4-Hydroxydiphenyl. However, without specific in vivo studies on this compound, this remains a theoretical consideration based on the behavior of other deuterated compounds.

Toxicogenomics and Mechanistic Toxicology Studies using Deuterated Compounds

Toxicogenomics, the study of how genomes respond to toxic substances, provides valuable insights into the mechanisms of toxicity. nih.gov By analyzing changes in gene expression, researchers can identify pathways and biomarkers associated with exposure to a particular compound. nih.govnih.gov

Gene expression profiling can reveal the molecular fingerprints of exposure to a xenobiotic. nih.govresearchgate.net In the context of this compound, toxicogenomic studies could compare the gene expression changes induced by the deuterated compound versus its non-deuterated counterpart in relevant cell lines or animal models. This could help to identify specific pathways that are differentially affected by the presence of deuterium (B1214612).

For example, studies on other environmental contaminants like polychlorinated biphenyls (PCBs) have shown significant alterations in gene expression related to various pathogenic pathways. nih.gov A similar approach with this compound could elucidate whether its deuteration mitigates some of the adverse genomic effects observed with non-deuterated biphenyls. Such studies might focus on genes involved in oxidative stress, DNA repair, apoptosis, and cell cycle regulation, which are often affected by toxic compounds.

A key goal of toxicogenomics is the identification of biomarkers that can predict or indicate toxicity. pharmafocusasia.com These biomarkers can be specific genes, proteins, or metabolic products whose levels change in response to exposure. For deuterated compounds, biomarkers could help to monitor for potential adverse effects and to understand the mechanisms by which deuteration alters toxicity.

While specific biomarkers for this compound have not been identified, research on related compounds can provide clues. For instance, studies on other deuterated drugs have utilized biomarkers to assess their effects. pharmafocusasia.com In the case of this compound, potential biomarkers could be related to the activity of metabolic enzymes, levels of oxidative stress markers, or the expression of genes involved in specific toxicity pathways.

Table 2: Potential Toxicogenomic Approaches for this compound

| Approach | Objective | Potential Outcomes |

|---|---|---|

| Comparative Gene Expression Analysis | To identify differential gene expression between 4-Hydroxydiphenyl and this compound. | Elucidation of pathways affected by deuteration, such as those related to metabolism and oxidative stress. nih.gov |

| Biomarker Discovery | To identify molecular indicators of exposure and potential toxicity. | Development of sensitive methods for safety monitoring and mechanistic understanding. pharmafocusasia.com |

In Vitro and In Vivo Safety Evaluations of Deuterated Diphenyl Compounds

A comprehensive safety assessment of any new chemical entity involves a combination of in vitro and in vivo studies.

In vitro studies provide a means to assess the potential toxicity of a compound at the cellular level, often as a preliminary screening step. nih.gov For this compound, in vitro assays could be used to evaluate its cytotoxicity, genotoxicity, and potential to induce oxidative stress in various cell lines. These studies can provide initial data on the compound's safety profile and help to guide the design of subsequent in vivo experiments.

In vivo studies in animal models are essential for understanding the systemic effects of a compound, including its pharmacokinetics, metabolism, and potential for organ toxicity. nih.gov For this compound, in vivo studies would be necessary to confirm the hypothesized alterations in metabolism and toxicity based on the kinetic isotope effect. Such studies would typically involve administering the compound to animals and monitoring for a range of toxicological endpoints, including changes in body weight, clinical signs of toxicity, and histopathological examination of major organs.

Long-term Toxicological Considerations and Biodegradation of Deuterated Xenobiotics

Xenobiotics are chemical substances found within an organism that are not naturally produced or expected to be present within the organism. nih.gov They encompass a wide range of substances, including drugs, environmental pollutants, and food additives. nih.gov The long-term toxicological effects of xenobiotics are a significant concern, as repeated exposure can lead to adverse health outcomes. nih.gov These long-term effects can arise from the cumulative impact of adaptive biological pathways that are repeatedly triggered by the chemical exposure. nih.gov

The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into a xenobiotic molecule like this compound creates a deuterated xenobiotic. scirp.org This modification can significantly alter the compound's metabolic fate and, consequently, its toxicological profile. nih.gov The primary mechanism behind this alteration is the kinetic isotope effect (KIE). informaticsjournals.co.inportico.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. informaticsjournals.co.indovepress.com Since the cleavage of C-H bonds is often the rate-limiting step in metabolism, particularly by the Cytochrome P450 (CYP450) enzyme system, deuteration can slow down these metabolic processes. informaticsjournals.co.inbioscientia.denih.gov

This reduction in the rate of metabolism can have several toxicological implications:

Altered Metabolite Profile ("Metabolic Switching") : Deuteration can sometimes shift the metabolic pathway towards alternative routes, a phenomenon known as "metabolic switching". bioscientia.dejuniperpublishers.com This can lead to a change in the ratio of different metabolites, which may result in a more favorable safety profile. juniperpublishers.com However, it is also possible that this switch could lead to the formation of new or more toxic metabolites, underscoring that the effects of deuteration on toxicity are not always predictable and must be assessed for each specific compound. juniperpublishers.comassumption.edu